Cas no 866143-68-2 (2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol)

2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol structure
866143-68-2 structure
商品名:2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol
CAS番号:866143-68-2
MF:C18H14Cl2N2OS2
メガワット:409.352559566498
CID:6783192
PubChem ID:135527917

2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol 化学的及び物理的性質

名前と識別子

    • 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]pyrimidin-4-ol
    • 866143-68-2
    • 9L-564S
    • 2-[(2,6-dichlorophenyl)methylsulfanyl]-4-(phenylsulfanylmethyl)-1H-pyrimidin-6-one
    • AKOS005105140
    • 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-[(phenylsulfanyl)methyl]-3H-pyrimidin-4-one
    • 2-[(2,6-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol
    • 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol
    • インチ: 1S/C18H14Cl2N2OS2/c19-15-7-4-8-16(20)14(15)11-25-18-21-12(9-17(23)22-18)10-24-13-5-2-1-3-6-13/h1-9H,10-11H2,(H,21,22,23)
    • InChIKey: OTHXMKBPYUZHFL-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=C(C=1CSC1=NC(=CC(N1)=O)CSC1C=CC=CC=1)Cl

計算された属性

  • せいみつぶんしりょう: 407.9924608g/mol
  • どういたいしつりょう: 407.9924608g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 525
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 5

2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619316-1mg
2-((2,6-Dichlorobenzyl)thio)-6-((phenylthio)methyl)pyrimidin-4(3H)-one
866143-68-2 98%
1mg
¥535.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619316-2mg
2-((2,6-Dichlorobenzyl)thio)-6-((phenylthio)methyl)pyrimidin-4(3H)-one
866143-68-2 98%
2mg
¥495.00 2024-04-27

2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol 関連文献

2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinolに関する追加情報

Introduction to 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol (CAS No. 866143-68-2)

2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol, identified by its CAS number 866143-68-2, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of 2,6-dichlorobenzyl and phenylsulfanyl moieties, contribute to its unique chemical properties and biological interactions.

The synthesis and characterization of this compound have been subjects of extensive research due to its promising pharmacological profile. Pyrimidine derivatives are well-documented for their roles in various biological processes, including enzyme inhibition, DNA intercalation, and signal transduction. The specific substitution patterns in 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol make it a valuable candidate for further investigation in drug discovery and development.

In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways associated with diseases such as cancer, inflammation, and infectious disorders. The< strong>pyrimidine core of this compound offers a versatile scaffold for designing molecules that can interact with biological targets in a precise manner. The< strong>2,6-dichlorobenzyl group provides a hydrophobic region that can enhance binding affinity to protein targets, while the< strong>phenylsulfanyl group introduces a polar moiety that can improve solubility and metabolic stability.

The pharmacological potential of 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol has been explored in several preclinical studies. These studies have highlighted its ability to modulate key cellular processes involved in disease pathogenesis. For instance, the compound has shown inhibitory activity against certain enzymes that are overexpressed in cancer cells, suggesting its potential as an anti-cancer agent. Additionally, its interaction with specific receptors and ion channels has been investigated for possible applications in treating neurological disorders.

The structural complexity of this molecule also makes it an attractive candidate for further derivatization and optimization. By modifying the substituents on the pyrimidine ring or introducing additional functional groups, researchers can fine-tune the pharmacological properties of the compound. This approach has led to the development of several novel analogs with enhanced potency and selectivity. The use of computational modeling and high-throughput screening techniques has accelerated the discovery process by allowing rapid assessment of molecular interactions.

In conclusion, 2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol (CAS No. 866143-68-2) represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activity make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of innovative treatments.

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